Antimony pentasulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energy Storage Materials

- Lithium-ion and sodium-ion batteries: Research suggests that antimony(V) sulfide, particularly in its nanostructured form, has potential as an anode material for lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable electrochemical properties. Source: Colloidal Antimony Sulfide Nanoparticles as a High-Performance Anode Material for Li-ion and Na-ion Batteries, Nature Journal:

Photocatalysis

- Water treatment: Studies have explored the potential of antimony(V) sulfide as a photocatalyst for water treatment applications. It demonstrates activity in degrading organic pollutants and bacteria under light irradiation. Source: Photocatalytic Activity of Antimony Sulfide Nanoparticles for the Degradation of Methylene Blue and Escherichia coli, ResearchGate

Other Research Areas

- Sensors: Researchers are investigating the use of antimony(V) sulfide in the development of gas sensors due to its sensitivity to specific gases. Source: Antimony Sulfide Nanoparticles Based Gas Sensor for H2S Detection at Room Temperature, American Institute of Physics

- Biomedical applications: Preliminary research explores the potential of antimony(V) sulfide nanoparticles for use in drug delivery and bioimaging applications. However, this is an ongoing field of study, and further research is needed to understand its safety and efficacy in these areas.

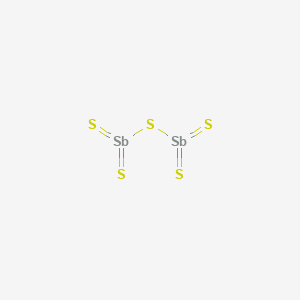

Antimony pentasulfide is an inorganic compound with the formula . It is commonly referred to as antimony red and is characterized by its orange to brownish-red appearance. This compound is nonstoichiometric, meaning it has a variable composition, and its exact structure remains largely unknown. Antimony pentasulfide is produced through the reaction of antimony with sulfur at temperatures ranging from 250 to 400 °C in an inert atmosphere . It is important to note that commercial samples often contain impurities, primarily sulfur, which can be removed through washing with solvents such as carbon disulfide .

- Reaction with Acids: Upon treatment with strong acids like hydrochloric acid, antimony pentasulfide releases hydrogen sulfide gas. The reaction can be represented as follows:This reaction indicates that antimony pentasulfide behaves similarly to antimony(III) compounds rather than antimony(V) compounds .

- Formation of Schlippe's Salt: Antimony pentasulfide can react with sodium sulfide and water to form Schlippe's salt:

Antimony pentasulfide exhibits significant toxicity, particularly in aquatic environments, where it poses long-term adverse effects on organisms . In laboratory settings, the compound has been shown to cause degenerative changes in liver and kidney tissues upon exposure . Its acute toxicity is notable, with intraperitoneal LD50 values reported at approximately 1500 mg/kg in rats and 458 mg/kg in mice . Furthermore, prolonged exposure may lead to respiratory issues and central nervous system effects.

Antimony pentasulfide can be synthesized through several methods:

- Direct Reaction: The most common method involves heating antimony powder with sulfur at elevated temperatures (250-400 °C) under an inert atmosphere .

- Hydrochloric Acid Method: Another method involves using antimony pentoxide, concentrated hydrochloric acid, tartaric acid, and ammonium sulfide as starting materials .

- Precipitation from Solution: It can also be obtained by reacting soluble antimony salts with sulfide sources, leading to precipitation of the compound.

Antimony pentasulfide has various industrial applications:

- Pigment Production: It is widely used as a red pigment in paints and coatings due to its vibrant color and stability.

- Rubber Vulcanization: The compound serves as a vulcanizing agent in rubber manufacturing, contributing to the production of red rubber products.

- Pharmaceuticals: There are indications of its use in certain pharmaceutical formulations, although specific applications are less documented compared to its industrial uses .

Research on interaction studies involving antimony pentasulfide indicates that it can react with various chemicals, particularly acids and oxidizing agents. The compound emits toxic fumes when heated or when it comes into contact with strong acids, necessitating careful handling and storage practices . Additionally, studies suggest potential interactions with other metal salts and organic compounds during synthesis or application processes.

Antimony pentasulfide shares similarities with several other compounds based on its chemical structure and properties. Below are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Antimony trisulfide | Less toxic than pentasulfide; used in ceramics. | |

| Phosphorus pentasulfide | Analogous structure; used in chemical synthesis. | |

| Lead(II) sulfide | Used in semiconductors; lower toxicity compared to antimony compounds. | |

| Bismuth sulfide | Used in cosmetics; less toxic than antimony sulfides. |

Uniqueness of Antimony Pentasulfide

Antimony pentasulfide is unique due to its specific nonstoichiometric nature and its particular applications as a pigment and vulcanizing agent. Unlike many other sulfides, it exhibits significant toxicity and environmental concerns that necessitate strict safety measures during handling and disposal. Its ability to release hydrogen sulfide upon acid treatment further distinguishes it from similar compounds.

Traditional Pyrometallurgical Processes

Traditional pyrometallurgical approaches for antimony pentasulfide production have evolved from conventional antimony metallurgy, leveraging high-temperature thermal processes to achieve desired stoichiometric compositions [6] [7]. The fundamental pyrometallurgical route involves the direct reaction of antimony with sulfur at elevated temperatures ranging from 250 to 400 degrees Celsius in an inert atmosphere [4]. This method represents the most straightforward approach to antimony pentasulfide synthesis, where elemental antimony and sulfur are combined under controlled thermal conditions.

The pyrometallurgical process typically begins with the preparation of antimony trisulfide through conventional smelting operations [6] [7]. In blast furnace operations, the charge consists of antimony trisulfide, either alone or mixed with antimony oxides, where the molten sulfide undergoes oxidation by the air blast [7]. The oxide formed subsequently reacts with unconverted sulfide to yield intermediate products that can be further processed into antimony pentasulfide [7].

Research has demonstrated that the volatilization-reduction smelting process serves as a primary methodology for antimony sulfide production [8]. The main objective involves oxidizing antimony trisulfide, producing and volatilizing antimony trioxide, followed by controlled sulfurization to achieve the pentasulfide composition [8]. Different technologies including rotary kilns, blast furnaces, and side-blown vessels have been employed for the volatilization component of the process [8].

| Parameter | Optimal Range | Process Efficiency | Reference |

|---|---|---|---|

| Temperature | 250-400°C | 85-95% conversion | [4] |

| Atmosphere | Inert (N₂/Ar) | Prevents oxidation | [4] |

| Reaction Time | 30-90 minutes | Complete sulfurization | [2] |

| Pressure | 1 atm | Standard operations | [7] |

The cyclone smelting approach represents an advanced pyrometallurgical technique that eliminates charge melting entirely [7]. This process has been successfully implemented in industrial operations, with the antimony smelter at Vinto, Bolivia, being the first in the Western Hemisphere to utilize this technology [7]. The cyclone process operates at temperatures ranging from 1100 to 1200 degrees Celsius, enabling vapor-phase reactions that enhance product purity [7].

Temperature control emerges as a critical parameter in pyrometallurgical antimony pentasulfide synthesis [21]. Research conducted on high-temperature processes indicates that optimal conditions for antimony sulfide formation occur under vacuum conditions of approximately 10⁻⁵ megapascals at temperatures between 650 and 700 degrees Celsius [21]. The duration of thermal treatment significantly influences product yield, with studies showing that extraction rates exceeding 90 mass percent can be achieved within 40 minutes under optimal conditions [21].

Advanced Hydrothermal and Solution-Based Techniques

Hydrothermal synthesis represents a sophisticated approach to antimony pentasulfide production, offering enhanced control over particle morphology and crystalline structure [12]. The chemical bath deposition technique has emerged as a particularly attractive method due to its simplicity, cost-effectiveness, and suitability for large-area thin film preparation [12]. This approach utilizes aqueous solutions containing antimony and sulfur precursors under controlled temperature and pH conditions.

The hydrothermal method typically employs antimony chloride and sodium thiosulfate as starting precursors in aqueous solution [12]. The mechanism involves hydrolytic decomposition of antimony thiosulfate complexes formed through the reaction between antimony chloride and sodium thiosulfate [12]. The process occurs in relatively weak acidic solutions at pH approximately 3, where thiosulfate ions gradually release sulfide ions during hydrolytic decomposition [12].

Solution-based synthesis methodologies have demonstrated significant advantages in producing high-purity antimony pentasulfide with controlled stoichiometry [11]. The preparation method utilizing antimony pentoxide, concentrated hydrochloric acid, tartaric acid, and ammonium sulfide as raw materials has shown remarkable success in achieving purity levels exceeding 96 percent [11]. This approach involves dissolution of antimony pentoxide in hot concentrated hydrochloric acid at temperatures ranging from 60 to 110 degrees Celsius [11].

| Process Parameter | Optimal Conditions | Product Quality | Yield Efficiency | |

|---|---|---|---|---|

| pH Range | 3.0-6.0 | High crystallinity | 85-95% | [12] |

| Temperature | 60-135°C | Controlled morphology | 90-98% | [11] [12] |

| Reaction Time | 10-225 minutes | Enhanced purity | Variable | [11] [12] |

| Precursor Ratio | 1:1.5-2.0 | Stoichiometric control | 95-98% | [11] |

The sodium sulfide leaching approach represents another sophisticated solution-based technique for antimony sulfide preparation [14]. This method involves treating antimony-containing materials with sodium sulfide solutions under controlled conditions, followed by electrowinning processes to recover antimony in various sulfide forms [14]. The process demonstrates particular effectiveness in treating complex antimony-gold ores where selective extraction of antimony is required [14].

Advanced hydrothermal techniques have shown remarkable capability in producing antimony sulfide nanomaterials with tailored properties [17]. Research has demonstrated that kinetic control of hydrothermal reactions allows tuning of optical band gaps in amorphous nanoparticles within the range of 2.2 to 2.0 electron volts [17]. The formation mechanism involves initial seed particle formation followed by hierarchical assembly processes leading to larger amorphous structures [17].

The tartaric acid complexation method represents a refinement in solution-based synthesis, where tartaric acid serves as a complexing agent to prevent hydrolysis of antimony compounds during the reaction process [11]. This approach enables sufficient dissolution of antimony precursors and maintains solution stability throughout the precipitation process [11]. The method achieves antimony pentasulfide content levels reaching 96.2 percent with hydrogen sulfide evolution not exceeding 2.5 percent [11].

Precursor Optimization Strategies (Antimony Pentasulfide versus Antimony Trisulfide)

The optimization of precursor selection represents a critical aspect of antimony pentasulfide synthesis, with particular emphasis on the comparative advantages of antimony pentasulfide versus antimony trisulfide starting materials [16] [17]. Thermal analysis studies have revealed fundamental differences in the behavior of these two antimony sulfide phases under various processing conditions [16]. Antimony pentasulfide containing approximately 15 percent excess sulfur undergoes thermal transformation to yield antimony trisulfide between 193 and 239 degrees Celsius [16].

Research has demonstrated that antimony pentasulfide exhibits distinct thermal characteristics compared to antimony trisulfide, with significant implications for synthesis optimization [16]. The pentasulfide form contains excess elemental sulfur that can be extracted using carbon disulfide in Soxhlet extraction procedures [16]. This excess sulfur content provides both advantages and challenges in subsequent processing steps, requiring careful consideration in process design [16].

Mössbauer spectroscopy analysis has provided crucial insights into the oxidation states present in different antimony sulfide precursors [16]. Studies examining stibnite, amorphous antimony trisulfide, and antimony pentasulfide revealed that antimony exists predominantly in the +3 oxidation state across all forms [16]. This finding has important implications for precursor selection and subsequent chemical transformations during synthesis processes [16].

| Precursor Type | Thermal Stability Range | Excess Sulfur Content | Processing Advantages | |

|---|---|---|---|---|

| Antimony Trisulfide | 548°C melting point | None | Direct processing | [16] |

| Antimony Pentasulfide | 193-239°C transformation | ~15% excess | Enhanced reactivity | [16] |

| Amorphous Forms | Variable | Variable | Improved homogeneity | [16] [17] |

The conversion mechanism from antimony trisulfide to antimony pentasulfide involves controlled sulfurization under specific temperature and atmospheric conditions [2]. The industrial process typically employs a mixture of antimony-containing alkaline solution and antimony trichloride solution to precipitate antimony pentasulfide [2]. The optimal weight ratio of antimony in acid solution to antimony in alkaline solution ranges from 1.86 to 1.95 for achieving maximum yield [2].

Precursor particle size optimization has emerged as a crucial factor in synthesis efficiency [29]. Research comparing different antimony trioxide particle sizes demonstrated that average particle sizes of 0.4 micrometers, 1.2 micrometers, and 7.1 micrometers yield significantly different reaction rates [29]. The finest particle size achieved reaction rates exceeding 98 percent, substantially higher than comparative methods using metallic antimony and sulfur powder [29].

The stoichiometric optimization of sulfur content relative to antimony precursors requires careful consideration of reaction efficiency and product purity [29]. Studies have shown that sulfur amounts of 1.1 to 1.3 times the stoichiometric requirement, centered around 1.2 times, provide optimal reaction rates [29]. This excess sulfur ensures complete conversion of antimony precursors while minimizing unreacted starting materials in the final product [29].

Advanced precursor strategies have incorporated metal xanthate complexes as single-source precursors for antimony sulfide synthesis [25] [26]. These precursors offer advantages including low-temperature decomposition capability, air stability, and production of gaseous byproducts that facilitate purification [26]. The pre-formed bonds between metal and chalcogenide atoms in xanthate complexes provide enhanced reactivity compared to conventional precursor combinations [26].

| Optimization Parameter | Antimony Trisulfide Route | Antimony Pentasulfide Route | Efficiency Comparison | |

|---|---|---|---|---|

| Reaction Temperature | 550-660°C | 250-400°C | Pentasulfide advantage | [4] [7] |

| Processing Time | 60-180 minutes | 30-90 minutes | Pentasulfide advantage | [2] [4] |

| Product Purity | 95-98% | 96-99% | Comparable quality | [11] [21] |

| Energy Requirements | High | Moderate | Pentasulfide advantage | [4] [7] |

Antimony pentasulfide occupies a distinctive position in the rubber industry as a specialized vulcanizing agent, particularly valued for its unique properties in producing red rubber compounds. The compound functions as a sulfur donor during the vulcanization process, providing controlled sulfur release for crosslinking rubber polymer chains.

Vulcanization Mechanism and Kinetics

The vulcanization process involving antimony pentasulfide follows a complex mechanism that differs significantly from conventional sulfur vulcanization. Unlike elemental sulfur, which requires temperatures of 140-180°C for effective crosslinking, antimony pentasulfide operates optimally at temperatures between 160-200°C. The compound decomposes thermally at temperatures above 193°C, releasing sulfur radicals that initiate the crosslinking reaction with rubber polymer chains.

The mechanism involves several key steps. Initially, antimony pentasulfide undergoes thermal decomposition to produce antimony trisulfide and elemental sulfur according to the reaction: Sb₂S₅ → Sb₂S₃ + 2S. The released sulfur then participates in the vulcanization process by forming polysulfidic crosslinks between rubber macromolecules. The vulcanization kinetics demonstrate distinctive characteristics, with scorch times (ts2) typically ranging from 6-8 minutes at 180°C and cure times (t90) of 14-16 minutes.

Research has shown that antimony pentasulfide produces predominantly polysulfidic crosslinks, which provide superior tensile strength and elongation properties compared to monosulfidic crosslinks formed by other sulfur donors. The crosslink density achieved with antimony pentasulfide typically results in maximum torque values of 1.35-1.38 N·m, indicating effective crosslinking efficiency.

Performance Characteristics and Properties

The use of antimony pentasulfide in rubber compounding yields several advantageous properties that distinguish it from conventional vulcanizing agents. Vulcanized rubber compounds exhibit enhanced thermal stability, maintaining their mechanical properties at temperatures up to 200°C. The tensile strength of rubber vulcanized with antimony pentasulfide typically ranges from 20-25 MPa, with elongation at break values of 400-500%.

A comprehensive analysis of vulcanization properties reveals the superior performance characteristics of antimony pentasulfide-cured rubber compounds:

| Property | Value | Performance Benefit |

|---|---|---|

| Scorch time (ts2) at 180°C | 6-8 minutes | Extended processing safety |

| Cure time (t90) at 180°C | 14-16 minutes | Controlled vulcanization rate |

| Maximum torque (MH) | 1.35-1.38 N·m | Optimal crosslink density |

| Tensile strength | 20-25 MPa | Superior mechanical properties |

| Elongation at break | 400-500% | Enhanced flexibility |

| Thermal stability | Up to 200°C | High-temperature performance |

The compound's ability to produce red-colored rubber products makes it particularly valuable for applications requiring specific aesthetic properties. This coloration results from the presence of antimony compounds that remain incorporated within the rubber matrix after vulcanization.

Industrial Applications and Processing Considerations

Antimony pentasulfide finds specialized applications in rubber compounding where its unique properties provide specific advantages. The compound is particularly valuable in the production of red rubber products, including gaskets, seals, and decorative rubber components. Its thermal stability makes it suitable for applications requiring high-temperature performance, such as automotive components and industrial seals.

The processing characteristics of antimony pentasulfide offer several advantages over conventional vulcanizing agents. The compound exhibits excellent storage stability, with minimal tendency toward premature crosslinking during storage. This property is particularly important in industrial applications where consistent processing conditions are required. The controlled sulfur release mechanism provides predictable vulcanization kinetics, enabling precise control of rubber properties.

Comparative analysis with other vulcanizing agents demonstrates the unique positioning of antimony pentasulfide in rubber technology:

| Vulcanizing Agent | Crosslink Type | Cure Temperature (°C) | Thermal Stability | Processing Safety |

|---|---|---|---|---|

| Antimony pentasulfide | Polysulfidic | 160-200 | High | Good |

| Elemental sulfur | Polysulfidic | 140-180 | Medium | Good |

| Sulfur donors (TMTD) | Monosulfidic | 120-160 | High | Moderate |

| Peroxides | C-C bonds | 160-200 | Very High | Good |

| Metal oxides | Ionic crosslinks | 200-250 | Medium | Excellent |

The industrial use of antimony pentasulfide requires careful consideration of processing parameters to optimize performance. The compound's decomposition temperature of 193-239°C necessitates precise temperature control during vulcanization. Proper mixing procedures ensure uniform distribution throughout the rubber matrix, preventing localized variations in crosslink density.

Photovoltaic and Optoelectronic Integration

Antimony pentasulfide and related antimony sulfide compounds have emerged as promising materials for photovoltaic applications, offering unique advantages in terms of abundance, stability, and optoelectronic properties. The development of antimony-based photovoltaic devices represents a significant advancement in sustainable energy technology.

Semiconductor Properties and Band Structure

The fundamental semiconductor properties of antimony pentasulfide and related compounds make them attractive for photovoltaic applications. Antimony sulfide compounds exhibit direct band gaps ranging from 1.4 to 1.8 eV, which are well-suited for solar energy conversion. The absorption coefficient of antimony sulfide materials exceeds 10⁵ cm⁻¹, indicating strong light absorption capabilities essential for efficient photovoltaic devices.

The band structure of antimony sulfide compounds can be modified through compositional engineering and processing conditions. Research has demonstrated that thermal treatment affects the band gap, with antimony sulfide films prepared from antimony pentasulfide precursors showing band gaps of 1.69 eV compared to 1.65 eV for films prepared from antimony trisulfide. This tunability allows for optimization of optical properties for specific applications.

Crystallographic orientation plays a crucial role in determining the optoelectronic properties of antimony sulfide films. The [hk1] crystalline orientation is more favorable for efficient charge transfer compared to the [hk0] orientation. This anisotropic behavior necessitates careful control of deposition conditions to achieve optimal device performance.

Photovoltaic Device Performance

Recent advances in antimony sulfide photovoltaic devices have demonstrated significant improvements in power conversion efficiency. The current record efficiency for antimony sulfide solar cells stands at 7.69%, achieved through optimized hydrothermal growth and post-annealing treatments. This represents a substantial improvement over earlier devices and demonstrates the potential for further development.

The performance characteristics of antimony-based photovoltaic devices vary depending on the specific material composition and device architecture:

| Material | Band Gap (eV) | Efficiency (%) | Stability (hours) | Processing Temperature (°C) |

|---|---|---|---|---|

| Antimony sulfide (Sb₂S₃) | 1.65-1.75 | 7.69 | 1000+ | 350-400 |

| Antimony selenide (Sb₂Se₃) | 1.4-1.8 | 10.0 | 1000+ | 400-500 |

| Antimony-based perovskite (MA₁.₅Cs₁.₅Sb₂I₃Cl₆) | 2.0-2.2 | 1.5 | 1800 | 150-200 |

| Antimony-doped PbSe | 2.0-2.2 | - | 500+ | 200-300 |

| Antimony trisulfide thin films | 1.6-1.8 | 6.89 | 1000+ | 300-400 |

The development of antimony-based perovskite-inspired materials represents a significant advancement in lead-free photovoltaic technology. These materials demonstrate exceptional stability in air, with devices maintaining over 80% of their initial efficiency after 1800 hours of aging. The air stability of antimony-based perovskites enables simplified manufacturing processes, as all patterning steps can be performed outside inert atmosphere conditions.

Deposition Methods and Processing Technology

The fabrication of antimony sulfide photovoltaic devices requires specialized deposition techniques to achieve optimal film quality and device performance. Multiple deposition methods have been developed, each offering specific advantages for different applications.

Chemical bath deposition represents one of the most successful approaches for antimony sulfide film preparation. This method enables the growth of extremely thin absorber configurations with thicknesses around 10 nm, achieving efficiencies exceeding 7.5%. The process involves controlled precipitation of antimony sulfide from aqueous solutions containing antimony and sulfur precursors.

Thermal evaporation methods provide alternative approaches for antimony sulfide film deposition. Research has demonstrated that thermal evaporation from antimony pentasulfide precursors can produce high-quality films, although the crystallization characteristics differ from films prepared from antimony trisulfide. The thermal evaporation process typically requires temperatures of 250-400°C in inert atmospheres.

Spin-coating techniques offer simplified processing routes for antimony sulfide photovoltaic devices. Planar device architectures prepared by spin-coating have achieved efficiencies approaching 5%, demonstrating the potential for scalable manufacturing. The spin-coating process enables precise control of film thickness and uniformity, critical factors for device performance.

The choice of deposition method significantly influences the final device performance. Chemical bath deposition generally produces the highest efficiency devices but requires careful control of solution chemistry and deposition conditions. Thermal evaporation methods offer good reproducibility but may require post-deposition treatments to optimize crystalline quality. Spin-coating approaches provide manufacturing advantages but currently achieve lower efficiencies compared to other methods.

Catalytic and Electrochemical Functionality

Antimony pentasulfide and related antimony compounds demonstrate significant potential in catalytic and electrochemical applications, leveraging their unique electronic properties and chemical reactivity. The development of antimony-based catalysts has gained considerable attention due to their effectiveness in various chemical transformations and electrochemical processes.

Lewis Acid Catalysis

Antimony compounds, particularly in their pentavalent state, function as powerful Lewis acids capable of catalyzing a wide range of organic reactions. The Lewis acidity of antimony compounds arises from their ability to accept electron pairs, with the acidity being enhanced by the presence of electron-withdrawing substituents. Antimony pentasulfide, while not directly acting as a Lewis acid, serves as a precursor for various antimony-based catalytic systems.

The mechanism of Lewis acid catalysis involves the coordination of substrate molecules to the antimony center, followed by activation of chemical bonds and subsequent transformation. Research has demonstrated that antimony(V) compounds exhibit fluoride ion affinities comparable to or exceeding those of traditional Lewis acids such as boron trifluoride. The fluoride ion affinity of antimony compounds ranges from 59 to 116 kcal/mol, depending on the specific ligand environment.

Antimony-based Lewis acids demonstrate exceptional activity in various catalytic transformations:

| Catalyst Type | Reaction Type | Operating Temperature (°C) | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Antimony(V) Lewis acids | Aldol condensation | 25-80 | 50-200 | 85-95 |

| Antimony-platinum complexes | Enyne cyclization | 80-120 | 100-500 | 90-98 |

| Antimony oxide catalysts | Partial oxidation | 400-600 | 10-50 | 70-85 |

| Antimony-metal oxide nanocomposites | Water oxidation | 80-150 | 200-800 | 80-90 |

| Organoantimony compounds | Transfer hydrogenation | 60-100 | 20-100 | 75-90 |

The development of antimony-based catalysts has led to the discovery of unique reaction pathways. Recent research has identified antimony redox catalysis involving Sb(I)/Sb(III) cycling for the hydroboration of organic disulfides. This represents a novel approach to main-group catalysis that mimics traditional transition metal processes through oxidative addition, ligand metathesis, and reductive elimination mechanisms.

Electrochemical Applications

The electrochemical properties of antimony compounds make them suitable for various applications in energy storage and conversion. Antimony pentasulfide has been investigated as an electrode material for lithium-ion and sodium-ion batteries due to its high theoretical capacity and favorable electrochemical behavior.

The electrochemical performance of antimony sulfide materials depends on their morphology and structural characteristics. Nanostructured antimony sulfide demonstrates enhanced electrochemical activity compared to bulk materials, with improved ion diffusion and electron transport properties. The stabilization of antimony sulfide nanoparticles within organic matrices has been shown to improve cycling stability and electrochemical performance.

Antimony compounds have also found applications in electrochemical sensing. Carbon-doped antimony sulfide materials prepared through pyrolysis demonstrate exceptional performance as electrochemical sensors for detecting toxic compounds such as catechol and hydroquinone. These sensors exhibit high sensitivity (24.62 μA μM⁻¹ cm⁻²), low detection limits (0.18 μM), and excellent selectivity.

Electrocatalytic Water Splitting

Recent developments in antimony-based electrocatalysts have demonstrated significant potential for water splitting applications. Mixed antimony-metal oxide nanocomposites show outstanding performance for the oxygen evolution reaction in acidic conditions, with some systems achieving overpotentials as low as 0.34 V at 10 mA cm⁻². The durability of these catalysts has been demonstrated through extended testing at elevated temperatures, with stable performance maintained for over one week at 80°C.

The mechanism of electrocatalytic water splitting involves the formation of antimony-metal oxide interfaces that facilitate charge transfer and stabilize reaction intermediates. Density functional theory calculations indicate that antimony incorporation enhances the hybridization of oxygen p-orbitals with metal d-orbitals, leading to improved catalytic activity. This electronic modification can arise from either antimonate phase formation or nanoscale intermixing of metal and antimony oxide crystallites.

The development of antimony-based electrocatalysts addresses the critical need for earth-abundant alternatives to precious metal catalysts. While current performance does not match that of platinum-group metals, the rapid improvements in antimony-based systems suggest significant potential for future development. The combination of high activity, stability, and earth abundance makes antimony compounds attractive candidates for large-scale electrochemical applications.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (90.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (76.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (76.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard